Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate
Overview
Description
Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate: is an organic compound characterized by its molecular structure, which includes a fluorine atom, a methoxy group, and an ethyl ester group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: This method involves the acylation of 2-fluoro-4-methoxybenzene with ethyl 3-chloropropanoate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of 2-fluoro-4-methoxyphenylboronic acid with ethyl 3-bromopropanoate in the presence of a palladium catalyst and a base.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Carboxylic Acid: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoic acid.
Alcohol: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanol.
Substitution Products: Various amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the compound's role in a given context.
Comparison with Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Similar structure but lacks the fluorine atom.
Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: Ethyl 3-(2-Fluoro-4-methoxyphenyl)propanoate is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the importance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
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Properties
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(14)7-5-9-4-6-10(15-2)8-11(9)13/h4,6,8H,3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHVZSUQIOWMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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